molecular formula C29H33N5O2 B2631278 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326905-31-0

5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2631278
CAS No.: 1326905-31-0
M. Wt: 483.616
InChI Key: IGSRCKROHQFOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C29H33N5O2 and its molecular weight is 483.616. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and the implications of its structural features.

Overview of the Compound

  • Molecular Formula : C29H33N5O2
  • Molecular Weight : 483.6 g/mol
  • IUPAC Name : 5-[3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4-one

The compound features a pyrazolo[1,5-a]pyrazinone core with multiple functional groups that contribute to its pharmacological properties. The presence of the piperazine ring is particularly noteworthy as it is commonly associated with various pharmaceutical agents, enhancing receptor interactions and pharmacokinetic profiles .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Preparation of Intermediates : Using methods such as Friedel-Crafts acylation to introduce aromatic substituents.
  • Key Reactions : Oxidation and reduction reactions are often employed to modify functional groups and enhance biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown moderate to excellent antimicrobial activity against various pathogens .

Compound Activity Target Pathogen
5-{...}Moderate to ExcellentStaphylococcus aureus
5-{...}ModerateEscherichia coli

Neurotransmitter Receptor Interaction

The compound may interact with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction could influence signal transduction pathways relevant to neurological functions .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to 5-{...}. For instance:

  • Study on Piperazine Derivatives : Research indicated that piperazine-containing compounds often exhibit significant activity against various microbial strains .
  • Neuropharmacological Studies : Investigations into similar pyrazolo[1,5-a]pyrazinone derivatives revealed their potential as anxiolytics and antidepressants due to their receptor modulation capabilities .

Scientific Research Applications

Therapeutic Applications

  • Antipsychotic Properties :
    • The compound exhibits structural similarities to known antipsychotics due to the piperazine moiety. Research indicates that derivatives of piperazine can modulate serotonin and dopamine receptors, which are critical in treating schizophrenia and other mood disorders .
  • Anticancer Activity :
    • Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazin derivatives in cancer therapy. These compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound may act through similar mechanisms, targeting key signaling pathways involved in tumor growth.
  • Antimicrobial Effects :
    • The presence of the piperazine ring suggests possible antibacterial and antifungal activity. Compounds with similar structures have been reported to exhibit significant antimicrobial properties, making this compound a candidate for further investigation in infectious disease treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating their activity and influencing neurotransmission .
  • Enzyme Inhibition : It is hypothesized that this compound could inhibit enzymes involved in cancer progression or inflammatory responses, similar to other pyrazolo derivatives that have shown efficacy in preclinical models .

Case Study 1: Antipsychotic Efficacy

A study investigated a series of piperazine-based compounds for their antipsychotic potential. The findings suggested that modifications to the piperazine ring significantly affected receptor binding profiles and behavioral outcomes in animal models.

Case Study 2: Anticancer Evaluation

In vitro studies were conducted on cancer cell lines treated with various pyrazolo derivatives, including those structurally related to the compound in focus. Results indicated a dose-dependent cytotoxic effect, with mechanisms involving apoptosis induction being confirmed through flow cytometry assays.

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for pyrazolo[1,5-a]pyrazin-4-one derivatives, and how can they be adapted for this compound?

  • Methodology : Cyclization reactions using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) are effective for forming pyrazolo-pyrazinone cores . For the piperazine moiety, nucleophilic substitution or coupling reactions with aryl halides under basic conditions (e.g., NaOH in acetonitrile) are recommended . Optimization steps include solvent selection (e.g., acetonitrile for improved yield) and purification via column chromatography to isolate intermediates .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use a combination of:

  • IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups in the piperazine and pyrazinone moieties .
  • ¹H/¹³C-NMR : To resolve aromatic protons (e.g., 4-methylphenyl and isopropylphenyl groups) and confirm regiochemistry .
  • Mass spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis .

Q. How can researchers assess the purity of this compound and identify common synthetic byproducts?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns) is recommended for purity assessment . Impurities may include unreacted intermediates like 4-(propan-2-yl)phenyl precursors or piperazine derivatives with incomplete substitution; these can be cross-referenced against known impurity profiles in pharmacopeial standards .

Advanced Research Questions

Q. How can experimental design principles address variability in biological activity data for piperazine-containing compounds?

  • Methodology :

  • Randomized block designs : Use split-plot or split-split-plot designs to control variables like reaction time, temperature, and biological assay conditions .
  • Data normalization : Account for batch-to-batch impurities (e.g., residual solvents or unreacted intermediates) by integrating purity data (HPLC/MS) into activity models .
  • Replication : Conduct triplicate assays with negative controls (e.g., parent pyrazinone without piperazine) to isolate structure-activity relationships .

Q. What mechanistic approaches are recommended for evaluating phosphodiesterase (PDE) inhibition or anticancer activity?

  • Methodology :

  • Enzyme assays : Follow AOAC SMPR 2014.011 guidelines for PDE inhibition studies, using standardized substrates (e.g., cyclic nucleotides) and measuring IC₅₀ values .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM). Include reference inhibitors (e.g., theophylline for PDEs) to validate assay conditions .
  • Molecular docking : Use crystal structures of PDE isoforms (e.g., PDE4 or PDE5) to model interactions between the compound’s piperazine group and the enzyme’s active site .

Q. How should researchers investigate environmental fate and ecological risks of this compound?

  • Methodology :

  • Long-term studies : Adapt experimental frameworks from environmental projects (e.g., INCHEMBIOL) to assess biodegradation, bioaccumulation, and toxicity in model organisms (e.g., Daphnia magna) .
  • Analytical protocols : Use LC-MS/MS to quantify environmental concentrations in water/soil samples, with solid-phase extraction (SPE) for pre-concentration .
  • Risk modeling : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints (e.g., LC₅₀ for fish) based on physicochemical properties .

Q. What strategies resolve contradictions in reported activity data for structurally similar compounds?

  • Methodology :

  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent polarity in biological assays affecting solubility) .
  • Synthetic reproducibility : Replicate key studies using identical conditions (e.g., reaction time, reagent ratios) to verify activity trends .
  • Advanced characterization : Use X-ray crystallography (as in ) to confirm stereochemical assignments that may influence biological activity .

Q. Methodological Notes

  • Key Citations : Synthesis ( ), characterization ( ), biological evaluation ( ), environmental impact ( ).

Properties

IUPAC Name

5-[3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O2/c1-21(2)23-6-8-24(9-7-23)26-20-27-29(36)33(18-19-34(27)30-26)13-12-28(35)32-16-14-31(15-17-32)25-10-4-22(3)5-11-25/h4-11,18-19,21,26-27,30H,12-17,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQOXJTWRZKDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.